molecular formula C30H34N4O6S B12430229 Nrf2 activator-1

Nrf2 activator-1

Cat. No.: B12430229
M. Wt: 578.7 g/mol
InChI Key: IRQKRGVUFBPTQR-YKSBVNFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nrf2 activator-1 is a compound that activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation. By inducing the expression of various cytoprotective genes, this compound helps protect cells from damage caused by reactive oxygen species and other harmful agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nrf2 activator-1 involves several steps, including the formation of key intermediates and the final product. The synthetic route typically includes the use of specific reagents and catalysts under controlled conditions. For instance, the preparation may involve the use of organic solvents, temperature control, and purification techniques such as chromatography .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: Nrf2 activator-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products often include derivatives with enhanced biological activity and stability .

Scientific Research Applications

Nrf2 activator-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of oxidative stress and the development of new antioxidant therapies. In biology, it helps in understanding cellular defense mechanisms and the role of Nrf2 in various diseases. In medicine, this compound is explored for its potential therapeutic effects in conditions such as cancer, neurodegenerative diseases, and cardiovascular disorders. Additionally, it has industrial applications in the development of new drugs and health supplements .

Mechanism of Action

Nrf2 activator-1 exerts its effects by interacting with the Nrf2 pathway. Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), in the cytoplasm. Upon activation by this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the DNA, leading to the transcription of genes involved in antioxidant defense and detoxification .

Comparison with Similar Compounds

Nrf2 activator-1 is unique in its ability to selectively activate the Nrf2 pathway without causing significant side effects. Similar compounds include sulforaphane, oltipraz, and dimethyl fumarate, which also activate the Nrf2 pathway but may have different efficacy and safety profiles. This compound stands out due to its potent activity and potential for therapeutic applications .

Properties

Molecular Formula

C30H34N4O6S

Molecular Weight

578.7 g/mol

IUPAC Name

ethyl (3S)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate

InChI

InChI=1S/C30H34N4O6S/c1-6-39-29(35)16-24(22-14-25-30(27(15-22)38-5)33(4)32-31-25)21-12-11-19(2)23(13-21)18-34-17-20(3)40-26-9-7-8-10-28(26)41(34,36)37/h7-15,20,24H,6,16-18H2,1-5H3/t20-,24+/m1/s1

InChI Key

IRQKRGVUFBPTQR-YKSBVNFPSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC(=C(C=C1)C)CN2C[C@H](OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OC)N(N=N5)C

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)C)CN2CC(OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OC)N(N=N5)C

Origin of Product

United States

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